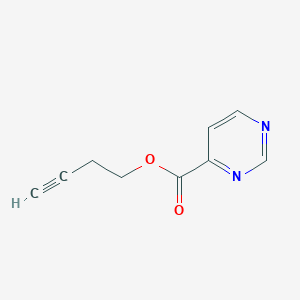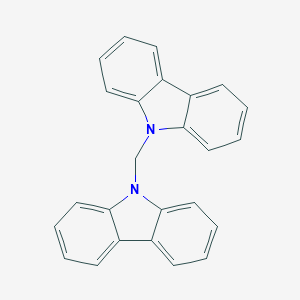
4-Pyrimidinecarboxylic acid 3-butynyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinecarboxylic acid 3-butynyl ester, also known as 3-Butynyl-4-pyridinecarboxylate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of pyridinecarboxylates and is used as a precursor for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-Pyrimidinecarboxylic acid 3-butynyl ester is not well understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, which could make it useful in the development of new drugs.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Pyrimidinecarboxylic acid 3-butynyl ester have not been extensively studied. However, it is believed that this compound may have some anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Pyrimidinecarboxylic acid 3-butynyl ester in lab experiments is its ease of synthesis. This compound can be synthesized using relatively simple methods, which makes it accessible to many researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are many potential future directions for research involving 4-Pyrimidinecarboxylic acid 3-butynyl ester. One area of research could be the development of new drugs based on this compound. Another area of research could be the synthesis of new heterocyclic compounds using 4-Pyrimidinecarboxylic acid 3-butynyl ester as a building block. Additionally, further studies could be conducted to better understand the mechanism of action and biochemical effects of this compound.
Méthodes De Synthèse
The synthesis of 4-Pyrimidinecarboxylic acid 3-butynyl ester can be achieved through various methods. One of the common methods is through the reaction of 4-pyrimidinecarboxylic acid with propargyl alcohol in the presence of a catalyst such as triethylamine. This reaction results in the formation of 4-Pyrimidinecarboxylic acid 3-butynyl ester and water.
Applications De Recherche Scientifique
The potential applications of 4-Pyrimidinecarboxylic acid 3-butynyl ester in scientific research are vast. One of the primary uses of this compound is as a building block for the synthesis of other compounds. It can be used as a precursor for the synthesis of various heterocyclic compounds, which have potential applications in the pharmaceutical industry.
Propriétés
Numéro CAS |
380626-82-4 |
|---|---|
Nom du produit |
4-Pyrimidinecarboxylic acid 3-butynyl ester |
Formule moléculaire |
C9H8N2O2 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
but-3-ynyl pyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H8N2O2/c1-2-3-6-13-9(12)8-4-5-10-7-11-8/h1,4-5,7H,3,6H2 |
Clé InChI |
NOTHLYTUGQOWGT-UHFFFAOYSA-N |
SMILES |
C#CCCOC(=O)C1=NC=NC=C1 |
SMILES canonique |
C#CCCOC(=O)C1=NC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene](/img/structure/B189287.png)
